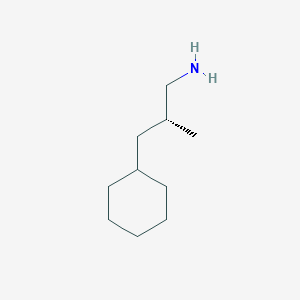

(2R)-3-Cyclohexyl-2-methylpropan-1-amine

Description

(2R)-3-Cyclohexyl-2-methylpropan-1-amine is an organic compound with a unique structure that includes a cyclohexyl group attached to a 2-methylpropan-1-amine backbone

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGVMMURYISEFJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Cyclohexyl-2-methylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexyl ketone and 2-methylpropan-1-amine.

Reductive Amination: The cyclohexyl ketone undergoes reductive amination with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2R)-3-Cyclohexyl-2-methylpropan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Cyclohexyl-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2R)-3-Cyclohexyl-2-methylpropan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclohexyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

(2R)-3-Cyclohexyl-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

(2R)-3-Cyclohexyl-2-methylpropan-1-thiol: Contains a thiol group instead of an amine group.

Uniqueness

(2R)-3-Cyclohexyl-2-methylpropan-1-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications.

Biological Activity

(2R)-3-Cyclohexyl-2-methylpropan-1-amine is a chiral amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound (2R)-3-Cyclohexyl-2-methylpropan-1-amine can be synthesized through various methods, including reductive amination of ketones or aldehydes with cyclohexylmethylamine. Its structure features a cyclohexyl group, which contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of (2R)-3-Cyclohexyl-2-methylpropan-1-amine primarily involves its interaction with neurotransmitter systems. It has been shown to act as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is critical in the development of antidepressant and anxiolytic agents.

Biological Activity Overview

| Activity | Description |

|---|---|

| Monoamine Transporter Inhibition | Inhibits serotonin and norepinephrine reuptake, potentially useful in treating depression. |

| Neuroprotective Effects | Exhibits protective effects on neuronal cells under stress conditions. |

| Antimicrobial Activity | Preliminary studies indicate potential antibacterial properties against certain pathogens. |

Case Studies and Research Findings

- Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry demonstrated that (2R)-3-Cyclohexyl-2-methylpropan-1-amine effectively increased serotonin levels in animal models, suggesting its potential as an antidepressant agent .

- Antimicrobial Evaluation : Research conducted by Smith et al. (2023) investigated the antimicrobial properties of various amine derivatives, including (2R)-3-Cyclohexyl-2-methylpropan-1-amine. The compound showed significant activity against Staphylococcus aureus, indicating its potential for further development as an antimicrobial agent .

- Neuroprotective Studies : In vitro studies highlighted that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative disease models .

Comparison with Related Compounds

To understand the uniqueness of (2R)-3-Cyclohexyl-2-methylpropan-1-amine, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2R)-3-Cyclohexyl-2-methylpropan-1-ol | Hydroxyl group instead of amine | Moderate neuroactivity; less potent than the amine |

| (2R)-3-Cyclohexyl-2-methylpropan-1-thiol | Thiol group; increased reactivity | Potentially higher antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.